6-Amino-3-(3-hydroxymethylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid is a complex organic compound that belongs to the class of picolinic acids. Picolinic acids are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features an amino group at the 6th position and a hydroxymethylphenyl group at the 3rd position on the picolinic acid backbone, making it a unique molecule with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-hydroxymethylbenzaldehyde.
Condensation Reaction: The 3-hydroxymethylbenzaldehyde undergoes a condensation reaction with 2-cyanopyridine in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 6-Carboxy-3-(3-hydroxymethylphenyl)picolinic acid.
Reduction: 6-Amino-3-(3-aminomethylphenyl)picolinic acid.
Substitution: Depending on the nucleophile used, various substituted picolinic acids can be formed.
Scientific Research Applications
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Agriculture: It serves as a precursor for the synthesis of herbicides and pesticides.
Materials Science: It is utilized in the development of advanced materials, including molecularly imprinted polymers for selective detection of specific molecules.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. In agricultural applications, it may act as an inhibitor of specific plant enzymes, leading to herbicidal activity .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler analog without the amino and hydroxymethylphenyl groups.
6-Amino-2-picolinic Acid: Similar structure but lacks the hydroxymethylphenyl group.
3-Hydroxymethylpicolinic Acid: Similar structure but lacks the amino group.
Properties
IUPAC Name |
6-amino-3-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-11-5-4-10(12(15-11)13(17)18)9-3-1-2-8(6-9)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUQUWFMQOWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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